N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide, also known as BTTTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTTTC belongs to the class of tetrazole-based compounds, which have been studied extensively for their biological activities.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease processes. N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to exhibit potent biological activities at low concentrations. However, N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experimental settings. In addition, N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide. One area of interest is the development of N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide and its potential side effects in humans.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. N-(2-butyl-2H-tetrazol-5-yl)-N-(2-thienylcarbonyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-butyltetrazol-5-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-2-3-8-19-17-15(16-18-19)20(13(21)11-6-4-9-23-11)14(22)12-7-5-10-24-12/h4-7,9-10H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRYOUTAFUTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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